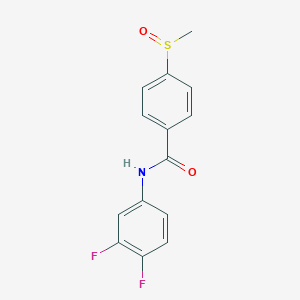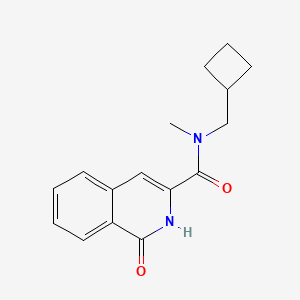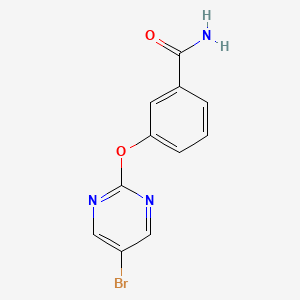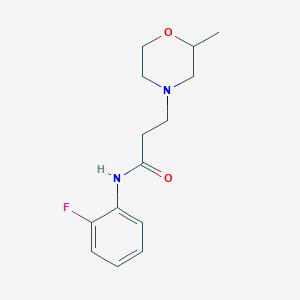![molecular formula C15H22N2O2 B7562765 {3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine](/img/structure/B7562765.png)
{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine is a synthetic organic compound that features a piperidine ring, a benzylamine moiety, and an oxoethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Oxoethoxy Linker: The oxoethoxy linker is introduced via an etherification reaction, where an appropriate alcohol is reacted with an alkyl halide under basic conditions.
Formation of the Benzylamine Moiety: The benzylamine moiety is introduced through a reductive amination reaction, where a benzaldehyde derivative is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxoethoxy linker, converting the ketone group to an alcohol.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the oxoethoxy linker.
Substitution: Various substituted benzylamine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzylamine moiety are key structural features that enable binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar pharmacological properties.
Benzylamine Derivatives: Compounds like phenylethylamine and benzylamine itself are structurally related and have comparable biological activities.
Uniqueness
{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine is unique due to the combination of its structural features, which confer specific binding properties and biological activities. The presence of the oxoethoxy linker and the specific substitution pattern on the piperidine ring distinguish it from other related compounds.
特性
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-5-7-17(8-6-12)15(18)11-19-14-4-2-3-13(9-14)10-16/h2-4,9,12H,5-8,10-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRIVFFIDYKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562698.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562701.png)

![(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7562712.png)
![3-Butyl-8-[(4,5-dichloro-6-oxopyridazin-1-yl)methyl]-7-ethylpurine-2,6-dione](/img/structure/B7562718.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562724.png)

![[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7562738.png)
![2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7562741.png)

![N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7562766.png)

![2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)
